molecular formula C18H28N6O4S B2509729 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 1013777-39-3

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2509729
CAS RN: 1013777-39-3
M. Wt: 424.52
InChI Key: FRKLWABNYXEJOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with specific protected intermediates. For instance, the synthesis of a thiophene analogue of the analgesic Pravadoline B is described, which involves a Fischer-analogue cyclization and subsequent alkylation with N-(2-Chloroethyl)morpholine to yield the target compound . This suggests that the synthesis of the compound might also involve similar cyclization and alkylation steps, possibly with different substituents to achieve the desired triazole and pyrazole rings.

Molecular Structure Analysis

The molecular structure of related compounds includes various heterocyclic elements such as thiophene, pyrazole, and triazole rings, which are known for their pharmacological relevance. The presence of a morpholino group is also noted, which is a common feature in drug molecules due to its solubility and bioavailability enhancing properties . The compound likely shares these structural features, which could influence its binding affinity and activity at biological targets.

Chemical Reactions Analysis

The photochemical oxidation of a morpholino-containing pyridazinone (Emorfazone) has been studied, leading to various products including morpholine-ring-opening and ring-contracted products . This indicates that the morpholino group in the compound may also be susceptible to similar photochemical reactions, which could be relevant for its stability and metabolism.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , the properties of related compounds can provide some insights. For example, the solubility, stability, and reactivity of the compound may be influenced by the presence of ethoxy and methoxyethyl groups, as well as the morpholino group. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compound .

Scientific Research Applications

Synthetic Methods and Chemical Properties

One study discusses the synthesis of thiophene derivatives, indicating a broader interest in creating compounds with similar structural motifs for various applications, including analgesic properties (Binder et al., 1991). Another research highlights the diversity-oriented synthesis of a library of substituted tetrahydropyrones, showcasing the compound's relevance in generating structurally diverse molecules for biological screening (Zaware et al., 2011).

Biological Applications and Potential Activities

The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents are explored, suggesting antimicrobial potential for structurally related compounds (Sahin et al., 2012). Additionally, some derivatives are synthesized for their potential vasorelaxant properties, highlighting the medical relevance of these chemical structures in developing treatments for vascular diseases (Hassan et al., 2014).

Chemical Modifications and Drug Development

Further research into Schiff bases containing 1,2,4-triazole and pyrazole rings emphasizes the compound's role in drug development, particularly for antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). Another study on the discovery of nonpeptidic αvβ6 integrin inhibitors for the inhaled treatment of idiopathic pulmonary fibrosis showcases the compound's potential in addressing pulmonary diseases (Procopiou et al., 2018).

properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O4S/c1-4-23-12-14(17(21-23)28-5-2)16-19-20-18(24(16)8-9-26-3)29-13-15(25)22-6-10-27-11-7-22/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKLWABNYXEJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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